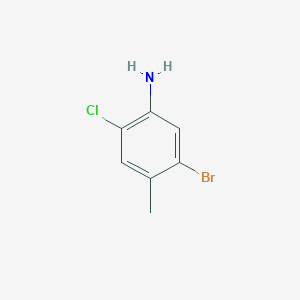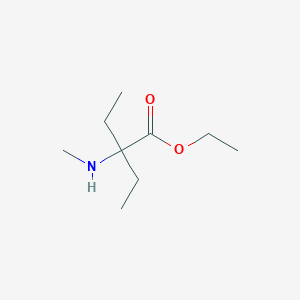![molecular formula C17H22N4O B2728761 N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3,5-dimethylbenzamide CAS No. 1797978-05-2](/img/structure/B2728761.png)
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3,5-dimethylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylamino group attached to a pyrimidine ring, which is further linked to a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3,5-dimethylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Intermediate: The initial step involves the synthesis of 4-(dimethylamino)-6-methylpyrimidine. This can be achieved by reacting 4-chloro-6-methylpyrimidine with dimethylamine under basic conditions.
Coupling with Benzamide: The pyrimidine intermediate is then coupled with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3,5-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including organic semiconductors and nonlinear optical materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.
作用机制
The mechanism of action of N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target proteins or nucleic acids. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.
相似化合物的比较
Similar Compounds
4-(dimethylamino)pyridine: Known for its use as a nucleophilic catalyst.
N,N-dimethylbenzamide: A simpler analog with similar structural features.
Uniqueness
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3,5-dimethylbenzamide is unique due to the presence of both pyrimidine and benzamide moieties, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-11-6-12(2)8-14(7-11)17(22)18-10-15-19-13(3)9-16(20-15)21(4)5/h6-9H,10H2,1-5H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUDNYXKZGTTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=NC(=CC(=N2)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Spiro[3.3]heptane-2-sulfonyl chloride](/img/structure/B2728678.png)
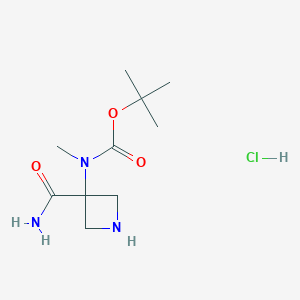
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2728682.png)
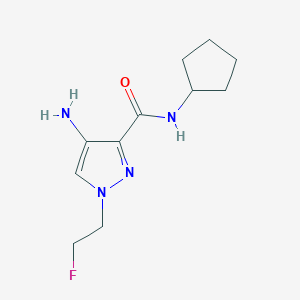
![4,7,7-TRIMETHYL-3-[(2,2,2-TRICHLOROACETYL)OXY]BICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID](/img/structure/B2728685.png)
![2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid;hydrochloride](/img/structure/B2728686.png)
![3-phenyl-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2728687.png)
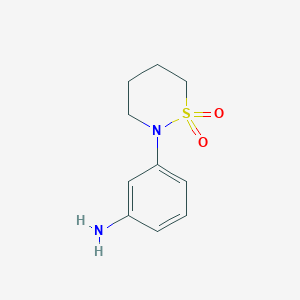
![2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2728691.png)
![2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(4-methylphenyl)ethan-1-one](/img/structure/B2728693.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2728695.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2728697.png)
